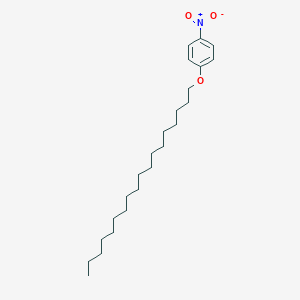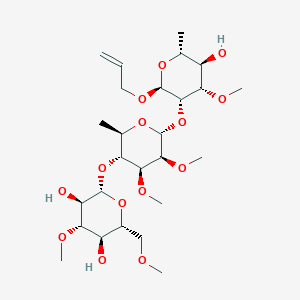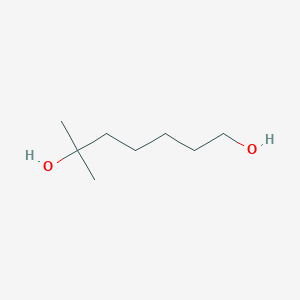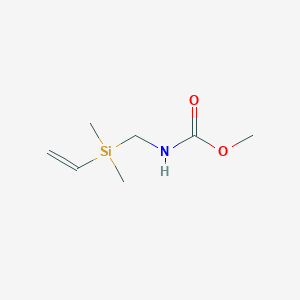![molecular formula C22H37NO2 B051940 Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- CAS No. 115241-77-5](/img/structure/B51940.png)
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-, also known as AUDA, is a compound that has been extensively studied for its potential therapeutic applications. AUDA belongs to a class of compounds called soluble epoxide hydrolase inhibitors (sEHIs), which have been shown to have anti-inflammatory, analgesic, and antihypertensive effects.
Mécanisme D'action
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. By inhibiting sEH, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- increases the levels of EETs, which have anti-inflammatory, analgesic, and antihypertensive effects.
Effets Biochimiques Et Physiologiques
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to have a number of biochemical and physiological effects. In animal models, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure, reduce inflammation, and alleviate pain. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been shown to have anti-angiogenic effects, which may make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is that it is a highly specific inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. However, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of future directions for research on Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-. One area of research is the development of more potent and selective sEHIs. Another area of research is the use of sEHIs in the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, there is ongoing research on the role of EETs and sEH in various biological processes, which may lead to the discovery of new therapeutic targets.
Méthodes De Synthèse
The synthesis of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- involves the reaction between 2,4-bis(1,1-dimethylpropyl)phenol and diethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is typically around 50%.
Applications De Recherche Scientifique
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypertension. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure in animal models of hypertension, and clinical trials are currently underway to test its efficacy in humans.
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been studied for its anti-inflammatory and analgesic effects. In animal models of inflammation and pain, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to reduce inflammation and pain, and clinical trials are underway to test its efficacy in humans.
Propriétés
Numéro CAS |
115241-77-5 |
|---|---|
Nom du produit |
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- |
Formule moléculaire |
C22H37NO2 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H37NO2/c1-9-21(5,6)17-13-14-19(18(15-17)22(7,8)10-2)25-16-20(24)23(11-3)12-4/h13-15H,9-12,16H2,1-8H3 |
Clé InChI |
XPMOSENNLCJCAD-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC |
Autres numéros CAS |
115241-77-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



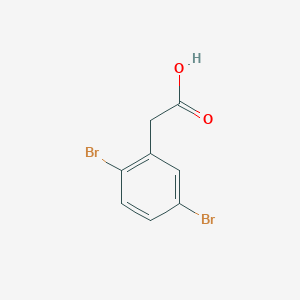
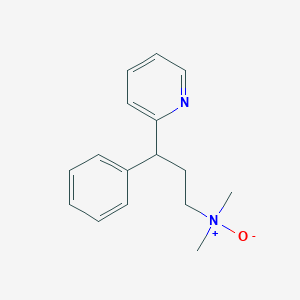
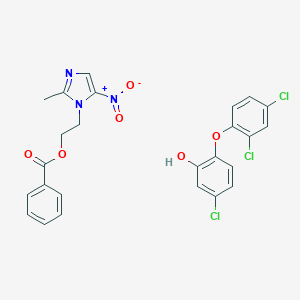
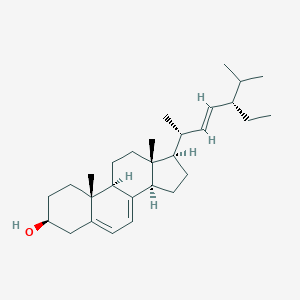
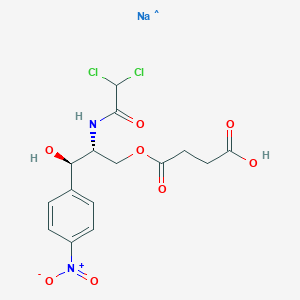
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
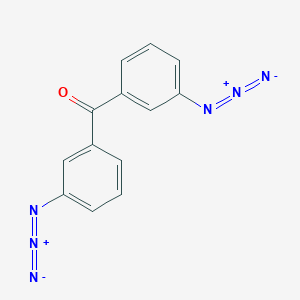
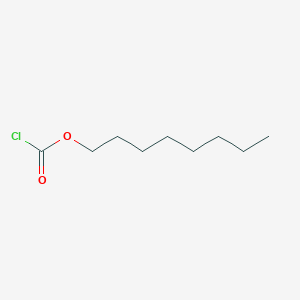
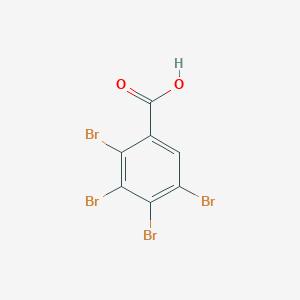
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
